molecular formula C13H24N2O3 B15124366 (alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol

(alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol

货号: B15124366
分子量: 256.34 g/mol
InChI 键: PPKSSMVAXBTELE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(alphaR,2S,5R)-2,5-Dihydro-3,6-dimethoxy-alpha,5-bis(1-methylethyl)-2-pyrazinemethanol is a chiral pyrazine derivative of high interest in medicinal chemistry and pharmacology research. This compound features a complex stereochemistry and distinct methoxy and isopropyl substituents, which are critical for its molecular interactions and biological activity. Its primary research applications are as a key intermediate in the synthesis of more complex molecules and as a tool compound for investigating biological pathways. The specific mechanism of action and molecular targets are areas of active scientific investigation, with its structure suggesting potential for receptor binding or enzyme inhibition. Researchers value this compound for exploring structure-activity relationships (SAR) to develop novel therapeutic agents. Provided with high chemical purity and fully characterized, it is intended for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

属性

分子式

C13H24N2O3

分子量

256.34 g/mol

IUPAC 名称

1-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C13H24N2O3/c1-7(2)9-12(17-5)15-10(11(16)8(3)4)13(14-9)18-6/h7-11,16H,1-6H3

InChI 键

PPKSSMVAXBTELE-UHFFFAOYSA-N

规范 SMILES

CC(C)C1C(=NC(C(=N1)OC)C(C(C)C)O)OC

产品来源

United States

相似化合物的比较

Key Observations :

  • ’s analog incorporates a methoxypropoxyphenyl substituent, which may increase hydrophobicity (logP) and influence blood-brain barrier penetration compared to the target compound’s simpler isopropyl groups .
Pharmacological and Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:

Property Target Compound Compound Compound Compound
Solubility Likely moderate (methoxy and hydroxyl groups) Low (stannyl group increases lipophilicity) Low (aryl-ether substituents) Moderate (polar ester and amide groups)
Enzyme Inhibition Not reported Not tested Not tested Autotaxin inhibitor (IC50 ~50 nM)
Synthetic Complexity High (stereoselective synthesis required) Moderate (Pd-catalyzed coupling) High (multi-step functionalization) Moderate (standard coupling protocols)

Key Observations :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to ’s stannyl analog, which is critical for oral bioavailability .
  • ’s pyrrolo-pyrrole derivative demonstrates autotaxin inhibition , a therapeutic target in fibrosis and cancer. If the target compound shares similar electronic features, it may exhibit comparable activity, though this requires experimental validation .
Stability and Reactivity
  • Stannyl Propenyl Group () : Enhances reactivity in cross-coupling but introduces instability under oxidative conditions .
  • Aryl-Ether Substituents () : May lead to phase I metabolic oxidation, whereas the target compound’s isopropyl groups are more metabolically stable .

常见问题

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing (αR,2S,5R)-2,5-dihydro-3,6-dimethoxy-α,5-bis(1-methylethyl)-2-pyrazinemethanol?

  • Methodological Answer :

  • Cyclization reactions under reflux with ethanol or DMF as solvents are effective for synthesizing dihydro-pyrazine derivatives. For example, similar compounds (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) were synthesized via base-assisted cyclization of hydroxy-pyrrolones with aryl amines or phenols, yielding 46–63% efficiency .
  • Reagent selection : Use chiral auxiliaries or enantiopure starting materials to control stereochemistry (αR,2S,5R configuration). For instance, stereoisomeric piperazines (e.g., (2R,5S)-2-ethyl-5-methylpiperazine) highlight the importance of chiral reagents in asymmetric synthesis .
  • Purification : Recrystallize from DMF/EtOH mixtures (1:1) to isolate high-purity products .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm axial/equatorial proton orientations in the pyrazine ring. For dihydro-pyridines, δ 2.37–7.10 ppm regions distinguish substituent environments .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally related pyrrolo[1,2-b]pyridazine derivatives .
  • Chiral HPLC : Separate enantiomers using columns like Oasis HLB or MAX sorbents, optimized with NH4_4F or formic acid buffers .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer :

  • Temperature control : Store at −18°C to minimize degradation of organic moieties, as seen in wastewater organic analytes .
  • Light sensitivity : Use amber glassware to prevent photolytic cleavage of methoxy groups, analogous to phenolic compound preservation .
  • Adsorption mitigation : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to reduce losses from surface adsorption .

Advanced Research Questions

Q. How do stereochemical variations (e.g., αR vs. αS) impact the compound’s bioactivity or reactivity?

  • Methodological Answer :

  • Comparative synthesis : Prepare enantiomeric pairs (e.g., αR vs. αS) using chiral catalysts (e.g., (R)- or (S)-BINOL) and evaluate via kinetic resolution .
  • Biological assays : Test enantiomers against target receptors (e.g., microbial or enzyme models) to correlate stereochemistry with inhibitory activity. For example, (R)-configured piperazines show distinct binding affinities in receptor studies .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. HRMS) be resolved for this compound?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate 1^1H/13^13C NMR (e.g., δ 4.26 ppm for CH2_2 groups) with HRMS m/z values (e.g., [M+H]+^+ ± 0.001 Da) .
  • Isotopic labeling : Use deuterated internal standards (e.g., triclosan-d3_3) to confirm peak assignments in complex matrices .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 09) to resolve ambiguities .

Q. What experimental design limitations could affect reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Sample variability : Use pooled influent samples or standardized reagents to reduce batch-to-batch variability, as highlighted in wastewater pollutant studies .
  • Reaction time optimization : Extend reflux durations (e.g., 2–6 hours) to ensure complete cyclization, avoiding intermediate byproducts .
  • Degradation monitoring : Track organic degradation via LC-MS/MS over 9-hour periods, noting changes in parent/daughter ion ratios .

Q. Which advanced analytical methods are recommended for detecting trace impurities in this compound?

  • Methodological Answer :

  • SPE-LC-MS/MS : Use Oasis HLB cartridges for solid-phase extraction, followed by LC separation with a C18 column and MRM detection (LOD: 0.1–1.0 ng/mL) .
  • High-resolution mass spectrometry (HRMS) : Detect impurities at ppm levels using Q-TOF instruments (e.g., Agilent 6545) with ESI+ mode .
  • Residual solvent analysis : Employ GC-FID with ammonium acetate buffers (pH 6.5) to quantify methoxy-group solvents (e.g., 2-propanol) .

Key Methodological Takeaways

  • Synthesis : Prioritize cyclization and chiral reagent protocols .
  • Characterization : Combine NMR, HRMS, and X-ray diffraction for stereochemical validation .
  • Stability : Control temperature, light, and adsorption during storage .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。